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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methyl-5-propionylfuran, a heterocyclic organic compound, is a significant contributor to the

aroma profile of various food products, most notably those that undergo heat processing. Its

presence has been confirmed in roasted sesame seed oil and coffee, where it imparts distinct

and desirable flavor notes.[1][2][3] This technical guide provides a comprehensive overview of

the current scientific understanding of the olfactory properties and aroma profile of 2-Methyl-5-
propionylfuran, intended for researchers, scientists, and professionals in the fields of flavor

chemistry, sensory science, and drug development. While the compound is recognized for its

pleasant aromatic characteristics, this document also highlights the existing gaps in

quantitative sensory data and the need for further research to fully elucidate its sensory impact

and underlying physiological mechanisms.

Olfactory Properties and Aroma Profile
2-Methyl-5-propionylfuran is characterized by a multifaceted and appealing aroma. General

descriptors from scientific literature and flavor industry resources consistently point to a

pleasant, sweet, and nutty profile.[4][5] More specifically, its aroma is often described as having

green and hazelnut-like nuances.[5] Its role as a key flavor contributor has been identified in

studies on sesame seed oil, where it is considered a principal component of its characteristic

aroma.[1]
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While qualitative descriptions are valuable, a complete understanding of an aroma compound's

impact requires quantitative sensory analysis. To date, specific odor threshold values and

detailed, quantitative aroma profiles for pure 2-Methyl-5-propionylfuran are not readily

available in published scientific literature. Such data, typically obtained through sensory panel

evaluations, is crucial for determining the compound's potency and precise contribution to the

overall flavor of a product.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-5-propionylfuran is presented

in the table below.

Property Value

Molecular Formula C₈H₁₀O₂

Molecular Weight 138.17 g/mol

CAS Number 10599-69-6

Appearance Colorless to light yellow liquid

Boiling Point 72 °C at 5 mmHg

Flavor Type Green, hazelnut, nutty

(Data sourced from various chemical and flavor databases)

Experimental Protocols for Sensory Evaluation
To address the current gap in quantitative data, the following section outlines established

methodologies for the comprehensive sensory evaluation of aroma compounds like 2-Methyl-
5-propionylfuran. These protocols are based on standard practices in sensory science and

flavor chemistry.

Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active

compounds in a complex volatile mixture.[6][7][8] A trained sensory panel sniffs the effluent
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from a gas chromatograph to detect and describe the aromas of individual separated

compounds.

Objective: To identify and characterize the specific aroma contribution of 2-Methyl-5-
propionylfuran.

Methodology:

Sample Preparation: A solution of pure 2-Methyl-5-propionylfuran in a suitable solvent

(e.g., diethyl ether or ethanol) is prepared. For analysis in a food matrix, a volatile extract is

obtained using methods such as steam distillation under reduced pressure followed by

column chromatography.[1][9]

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary

column (e.g., DB-WAX or DB-5) to separate the volatile compounds.[10]

Olfactometry: The column effluent is split between a chemical detector (e.g., mass

spectrometer or flame ionization detector) and an olfactory detection port (ODP).[10]

Sensory Evaluation: Trained panelists sniff the ODP and record the retention time, aroma

descriptor, and intensity of any detected odor.

Data Analysis: The results are compiled into an aromagram, which plots aroma intensity

versus retention time, allowing for the identification of the most potent odorants.

Sensory Panel Evaluation for Quantitative Aroma Profile
A trained sensory panel can develop a detailed quantitative aroma profile of 2-Methyl-5-
propionylfuran using descriptive analysis.

Objective: To quantify the intensity of various aroma attributes of 2-Methyl-5-propionylfuran.

Methodology:

Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of

various aroma attributes using reference standards.[11][12]
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Sample Presentation: Samples of 2-Methyl-5-propionylfuran, diluted in an odor-free

medium (e.g., water or oil), are presented to the panelists in coded, covered glass

containers.

Evaluation: Panelists assess the aroma of the samples and rate the intensity of each

identified attribute (e.g., nutty, sweet, green, roasted) on a structured scale (e.g., a 15-point

scale).[11]

Data Analysis: The intensity ratings from all panelists are averaged to create a quantitative

aroma profile, which can be visualized using a spider plot.

Sample Preparation Sensory Evaluation Data Analysis

Prepare Dilutions Code and Randomize Present to Panel Panelists Rate Attributes Collect and Compile Data Statistical Analysis Generate Aroma Profile

Click to download full resolution via product page

Caption: Workflow for Quantitative Sensory Panel Evaluation.

Olfactory Signaling Pathway
The perception of odorants like 2-Methyl-5-propionylfuran is initiated by the interaction of the

molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the

nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).[13][14] While the

specific OR that binds to 2-Methyl-5-propionylfuran has not yet been identified, the general

mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating

an associated G protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic

AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an
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influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then

transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of

smell.
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Caption: Generalized Olfactory Signal Transduction Pathway.
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Conclusion and Future Directions
2-Methyl-5-propionylfuran is a noteworthy aroma compound with a desirable sweet, nutty,

and green hazelnut-like sensory profile. Its identification as a key flavor component in roasted

sesame seed oil underscores its importance in food chemistry. However, this technical guide

also illuminates a clear deficit in the publicly available scientific literature regarding its

quantitative sensory properties.

For a more complete understanding of its role in flavor and for potential applications in drug

development where off-tastes can be a significant hurdle, further research is imperative. Future

studies should focus on:

Determination of Odor Thresholds: Establishing the detection and recognition thresholds of

2-Methyl-5-propionylfuran in different media (e.g., water, air, oil) is critical to understanding

its potency.

Quantitative Descriptive Analysis: A comprehensive aroma profile generated by a trained

sensory panel would provide a detailed and quantifiable description of its sensory attributes.

Identification of a Specific Olfactory Receptor: Uncovering the specific olfactory receptor(s)

that bind to 2-Methyl-5-propionylfuran would provide valuable insights into the molecular

basis of its perception and could have implications for understanding individual differences in

flavor perception.

By addressing these research gaps, the scientific community can build a more robust

understanding of this important aroma compound, paving the way for more precise applications

in the food and pharmaceutical industries.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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